molecular formula C19H19Cl2N3O2 B2522751 2,5-dichloro-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzamide CAS No. 1396847-02-1

2,5-dichloro-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzamide

Cat. No.: B2522751
CAS No.: 1396847-02-1
M. Wt: 392.28
InChI Key: KGVLADQCJKKFFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dichloro-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzamide is a synthetic organic compound characterized by its complex structure, which includes a benzamide core substituted with dichloro groups and a piperidine ring linked to an isonicotinoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzamide typically involves multiple steps:

  • Formation of the Piperidine Intermediate: : The piperidine ring is synthesized through a series of reactions starting from commercially available precursors. One common method involves the reaction of 4-piperidone with isonicotinic acid to form the isonicotinoyl-piperidine intermediate.

  • Benzamide Formation: : The benzamide core is prepared by reacting 2,5-dichlorobenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with the piperidine intermediate to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The dichloro groups on the benzamide ring can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring and the benzamide moiety.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products

    Substitution: Products will vary depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the piperidine ring or the benzamide core.

    Reduction: Reduced forms of the benzamide or piperidine moieties.

    Hydrolysis: 2,5-dichlorobenzoic acid and the corresponding piperidine derivative.

Scientific Research Applications

2,5-Dichloro-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Biological Research: The compound can be used as a tool to study the biological pathways and mechanisms in which it is involved.

    Chemical Biology: It serves as a probe to investigate the interactions between small molecules and biological macromolecules.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dichlorobenzamide: Lacks the piperidine and isonicotinoyl groups, making it less complex and potentially less specific in its biological activity.

    N-(4-Piperidinylmethyl)benzamide: Similar structure but without the dichloro substitutions, which can affect its reactivity and biological properties.

    Isonicotinoyl-piperidine derivatives: Compounds with similar piperidine and isonicotinoyl structures but different substituents on the benzamide ring.

Uniqueness

2,5-Dichloro-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzamide is unique due to the combination of its dichloro-substituted benzamide core and the isonicotinoyl-piperidine moiety. This unique structure can confer specific biological activities and reactivity patterns that are not observed in simpler or structurally different analogs.

Properties

IUPAC Name

2,5-dichloro-N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Cl2N3O2/c20-15-1-2-17(21)16(11-15)18(25)23-12-13-5-9-24(10-6-13)19(26)14-3-7-22-8-4-14/h1-4,7-8,11,13H,5-6,9-10,12H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGVLADQCJKKFFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=C(C=CC(=C2)Cl)Cl)C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.